molecular formula C22H30O6 B14738575 Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate CAS No. 5453-24-7

Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate

Cat. No.: B14738575
CAS No.: 5453-24-7
M. Wt: 390.5 g/mol
InChI Key: HMZMEQBUUZQNNN-UHFFFAOYSA-N
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Description

Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is an ester derivative of benzene-1,2-dicarboxylic acid, where the ester groups are substituted with 3-(tetrahydrofuran-2-yl)propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 3-(tetrahydrofuran-2-yl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran rings can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce alcohols.

Scientific Research Applications

Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The tetrahydrofuran rings can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The ester groups can undergo hydrolysis, releasing active metabolites that exert their effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate is unique due to the presence of both tetrahydrofuran rings and the benzene-1,2-dicarboxylate core. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

5453-24-7

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

bis[3-(oxolan-2-yl)propyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H30O6/c23-21(27-15-5-9-17-7-3-13-25-17)19-11-1-2-12-20(19)22(24)28-16-6-10-18-8-4-14-26-18/h1-2,11-12,17-18H,3-10,13-16H2

InChI Key

HMZMEQBUUZQNNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCOC(=O)C2=CC=CC=C2C(=O)OCCCC3CCCO3

Origin of Product

United States

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